molecular formula C17H14FN3O2 B2578151 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903053-96-2

2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2578151
CAS No.: 1903053-96-2
M. Wt: 311.316
InChI Key: CVMAYXLDWHKJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a pyrrolidine ring substituted with a 2-fluorobenzoyl group and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

    Introduction of the 2-Fluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with isonicotinonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic fluorine can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding studies.

Medicine

Medicinally, the compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and fluorine substitution.

Mechanism of Action

The mechanism of action of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The nitrile group can participate in coordination with metal ions or act as a hydrogen bond acceptor.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-Chlorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Similar structure but with a chlorine substituent instead of fluorine.

    2-((1-(2-Methylbenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Contains a methyl group instead of fluorine.

    2-((1-(2-Bromobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Bromine substituent instead of fluorine.

Uniqueness

The fluorine atom in 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from its chloro, methyl, and bromo analogs, which may have different reactivity and biological profiles.

Properties

IUPAC Name

2-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-15-4-2-1-3-14(15)17(22)21-8-6-13(11-21)23-16-9-12(10-19)5-7-20-16/h1-5,7,9,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMAYXLDWHKJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.